molecular formula C16H14 B1612155 1,2,3,4-Tetrahydrofluoranthene CAS No. 42429-92-5

1,2,3,4-Tetrahydrofluoranthene

Cat. No. B1612155
CAS RN: 42429-92-5
M. Wt: 206.28 g/mol
InChI Key: HWEWZSACZIURKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrofluoranthene is a chemical compound with the molecular formula C16H14 . It is also known as Tetrahydrofluoranthene .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydrofluoranthene can be achieved from Spiro[acenaphthylene-1(2H),1’-cyclopentan]-2-ol . More details about the synthesis process can be found in the referenced material .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydrofluoranthene is represented by the InChI string: InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydrofluoranthene has been used in direct coal liquefaction, where it donates its hydrogen atoms effectively . More details about its chemical reactions can be found in the referenced material .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydrofluoranthene include its molar mass (206.288), triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, heat capacity at saturation pressure and constant pressure, enthalpy, entropy, viscosity, and thermal conductivity .

Scientific Research Applications

  • Thermoelectric Materials Development :
    • Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been a focal point in thermoelectric research due to their potential in energy conversion. Recent advancements suggest that PEDOT-based thermoelectric materials could achieve significant performance levels, making them suitable for niche applications, especially in military and specialized industrial sectors (Yue & Xu, 2012).
  • Organic Thermoelectric Material Enhancement :
    • The performance of organic thermoelectric materials, specifically poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), has seen significant improvements through various treatment methods. These advancements are expected to pave the way for more efficient organic thermoelectric materials in the future (Zhu et al., 2017).
  • Polymer-Inorganic Thermoelectric Nanocomposites :
    • Research on conducting polymers and their polymer-inorganic thermoelectric nanocomposites has been extensive. These materials exhibit unique features like low density and low cost, making them promising candidates for high-performance, cost-effective thermoelectric materials (Du et al., 2012).
  • Environmental Impact and Biodegradation :
    • Studies on the microbial degradation of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties used in various industrial applications, are crucial for understanding their environmental fate and effects. These studies provide insights into the biodegradability of these compounds and their impact on the environment (Liu & Avendaño, 2013).
  • Catalysis and Material Synthesis :
    • Oxyfluorination of hydrocarbons using metal fluorides is an area of research with significant implications for catalysis and material synthesis. The process involves complex mechanisms and seeks to optimize the use of fluorides in various industrial applications (Albonetti et al., 2008).

Safety And Hazards

The safety data sheet for 1,2,3,4-Tetrahydrofluoranthene can be found in the referenced material . It’s recommended to refer to this material for detailed safety and hazard information.

properties

IUPAC Name

1,2,3,4-tetrahydrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEWZSACZIURKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599534
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrofluoranthene

CAS RN

42429-92-5
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Tetrahydrofluoranthene
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Reactant of Route 6
1,2,3,4-Tetrahydrofluoranthene

Citations

For This Compound
51
Citations
HWD Stubbs - 1951 - search.proquest.com
… easily across the peri-positions of naphthalene if one of the naphthalene rings is in the tetra-hydro form, an attempt was made to cyclise 4-phenyl— 1:2:3:4— tetrahydrofluoranthene (IV, …
Number of citations: 5 search.proquest.com
J Forrest, SH Tucker - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… of a methyl group of (11), with dehydrogenation, to give 2: 3: 4-trzmethylfluoranthene (IV);(c)(IV) is also obtained, together with 2: 2: 4-trimethyl-1: 2: 3: 4-tetrahydrofluoranthene (VII), …
Number of citations: 11 pubs.rsc.org
N Campbell, WW Easton - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… 1 : 2 : 3 : 4-Tetrahydrofluoranthene and benzoyl chloride give 5-benzoyl-1 : 2 : 3 : 4-tetrahydrofluoranthene, while the benzoylation of naphthalene in nitrobenzene gives approximately …
Number of citations: 7 pubs.rsc.org
H France, SH Tucker, J Forrest - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… The ketone (I) has been converted into 2 : 2 : 4-trimethyl-1 : 2 : 3 : 4-tetrahydrofluoranthene (IV) either by cychtion by means of hydrggen iodide or by conversion with aluminium …
Number of citations: 2 pubs.rsc.org
N Campbell, JFK Wilshire - Journal of the Chemical Society (Resumed …, 1954 - pubs.rsc.org
… A synthesis of 2-nitrofluoranthene from 1 : 2 : 3 : 4-tetrahydrofluoranthene is described, … a 2-substituted fluoranthene from 1 : 2 : 3 : 4-tetrahydrofluoranthene, which is readily obtained by …
Number of citations: 4 pubs.rsc.org
SH Tucker, M Whalley - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… product 2 : 2 : 4-trimethyl-1 : 2 : 3 : 4tetrahydrofluoranthene (France, Tucker, and Forrest, ZOG. czt… of 2 : 4 : 4-trimethyl-1 : 2 : 3 : 4-tetrahydrofluoranthene (IIA). The mp of a mixture with the …
Number of citations: 0 pubs.rsc.org
JM Beaton, SH Tucker - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… methanol giving long rectangular blades of 1 : 2 : 3 : 4-tetrahydrofluoranthene (0.81 g., SOYo), … for 1 : 2 : 3 : 4-tetrahydrofluoranthene by using Z-methyl1 : 2 : 3 : 4-tetrahydrofluoranthene (…
Number of citations: 2 pubs.rsc.org
SH Tucker - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… of this cyanide has given rise to expected intermediates of the final product /3-9-ftuorenyZbutyric acid (11), which has been cyclised to 4-keto2-methyl-1 : 2 : 3 : 4-tetrahydrofluoranthene (…
Number of citations: 10 pubs.rsc.org
HWD Stubbs, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… 4-phenylfluoranthene, but the published method (von Braun and Manz, Ber., 1937, 70, 1610)-the action of phenylmagnesium bromide on 4-keto-1: 2: 3: 4-tetrahydrofluoranthene, etc.-…
Number of citations: 6 pubs.rsc.org
M Whalley - 1949 - search.proquest.com
… (b) 2:4:4-trimethyl-1:2:3:4-tetrahydrofluoranthene involving ring closure and reduction but no methyl group migration (page 56). (c) 2-methyl-4 (9-fluorenyl)-pentane-involving reduction …
Number of citations: 5 search.proquest.com

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